4-chloro-N-(cyanomethyl)-2-(ethylsulfanyl)benzamide
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Overview
Description
4-chloro-N-(cyanomethyl)-2-(ethylsulfanyl)benzamide is an organic compound with the molecular formula C11H11ClN2OS It is a derivative of benzamide, featuring a chloro group, a cyanomethyl group, and an ethylsulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(cyanomethyl)-2-(ethylsulfanyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride, which reacts with cyanomethylamine to form 4-chloro-N-(cyanomethyl)benzamide.
Introduction of Ethylsulfanyl Group: The ethylsulfanyl group is introduced through a nucleophilic substitution reaction, where the benzamide derivative reacts with ethylthiol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(cyanomethyl)-2-(ethylsulfanyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The cyanomethyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Aminomethyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(cyanomethyl)-2-(ethylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(cyanomethyl)-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. The chloro and cyanomethyl groups may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(cyanomethyl)benzamide: Lacks the ethylsulfanyl group, which may affect its biological activity and chemical properties.
4-chloro-N-ethyl-N-methylbenzamide: Contains an ethyl and methyl group instead of the cyanomethyl and ethylsulfanyl groups.
Uniqueness
4-chloro-N-(cyanomethyl)-2-(ethylsulfanyl)benzamide is unique due to the presence of both the cyanomethyl and ethylsulfanyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-chloro-N-(cyanomethyl)-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-2-16-10-7-8(12)3-4-9(10)11(15)14-6-5-13/h3-4,7H,2,6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOWQYKKJWMELB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC(=C1)Cl)C(=O)NCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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